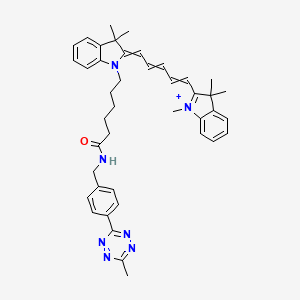

Cyanine5 tetrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C42H48N7O+ |

|---|---|

Molecular Weight |

666.9 g/mol |

IUPAC Name |

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |

InChI |

InChI=1S/C42H47N7O/c1-30-44-46-40(47-45-30)32-26-24-31(25-27-32)29-43-39(50)23-11-8-16-28-49-36-20-15-13-18-34(36)42(4,5)38(49)22-10-7-9-21-37-41(2,3)33-17-12-14-19-35(33)48(37)6/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-29H2,1-6H3/p+1 |

InChI Key |

ZDOMAUDBTABOBX-UHFFFAOYSA-O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyanine5 Tetrazine Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine5 (Cy5) tetrazine bioorthogonal chemistry, a powerful tool for specific and efficient biomolecule labeling in complex biological systems. This guide covers the core chemical principles, quantitative reaction data, detailed experimental protocols, and visual representations of key workflows to facilitate its application in research and drug development.

Core Principles of Cyanine5 Tetrazine Bioorthogonal Chemistry

Cyanine5 tetrazine bioorthogonal chemistry is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) conjugated to a Cy5 fluorophore and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1]

The key features of this bioorthogonal reaction include:

-

Exceptional Reaction Kinetics: The IEDDA reaction between tetrazines and TCOs is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2] This high speed enables efficient labeling even at low biomolecule concentrations typically found in biological systems.

-

High Specificity and Bioorthogonality: The tetrazine and TCO moieties are abiotic and do not react with naturally occurring functional groups in cells and organisms. This ensures that the labeling is highly specific to the intended target.[3]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.[3]

-

Fluorogenic Potential: A significant advantage of using tetrazine-dye conjugates is their "turn-on" fluorescence capability. The tetrazine moiety can quench the fluorescence of the conjugated Cy5 dye. Upon reaction with a TCO, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity. This property reduces background noise and allows for no-wash imaging in live cells.[4]

The reaction proceeds through a [4+2] cycloaddition, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) conjugate.[5]

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions with Cy5-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly emerged as a premier bioorthogonal chemistry tool, valued for its exceptional speed, high specificity, and biocompatibility.[1][2] This guide provides a deep dive into the principles and applications of the IEDDA reaction, with a specific focus on the use of Cy5-tetrazine, a fluorogenic probe that is instrumental in biological imaging and bioconjugation.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][4] In the context of bioorthogonal chemistry, the most common diene is a 1,2,4,5-tetrazine, and the dienophile is typically a strained, electron-rich alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO).[5][6]

Mechanism: The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine diene.[3][7] The process involves two main steps:

-

A concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[3][7]

-

An immediate retro-Diels-Alder reaction that irreversibly releases a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[3][7][8] This release of N₂ is the sole byproduct, making the reaction exceptionally clean.[9]

Fluorogenic Properties of Cy5-Tetrazine: A key advantage of using tetrazine-dye conjugates like Cy5-tetrazine is their fluorogenic nature.[5] The tetrazine moiety acts as an efficient quencher, suppressing the fluorescence of the nearby Cy5 dye.[10] Upon successful IEDDA reaction, the tetrazine is converted to a dihydropyridazine, which eliminates its quenching ability.[10] This "turn-on" mechanism restores the Cy5 fluorescence, leading to a high signal-to-noise ratio, which is ideal for wash-free imaging applications in complex biological environments.[10][11]

Quantitative Data: Reaction Kinetics

The reaction rate of the IEDDA ligation is one of its most remarkable features, with second-order rate constants (k₂) that are several orders of magnitude higher than other bioorthogonal reactions.[6][9] The choice of dienophile significantly impacts the reaction kinetics, with strained systems like trans-cyclooctene (TCO) exhibiting the fastest rates.[7][9] The reactivity is further influenced by the electronic properties of substituents on both the tetrazine and the dienophile.[7][12][13]

| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 (± 400)[9] | 9:1 Methanol:Water, 25°C |

| Tetrazine-Cy5 | Dioxo-TCO (DOTCO) | 6370[7] | Water |

| 3,6-bis(methyl)tetrazine | sTCO | 23,800 (± 400)[14] | 25% MeCN/PBS |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | 1.9[6] | Not specified |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Norbornene | 2.1 (± 0.2) | Acetonitrile, 25°C[15] |

| Tetrazine-modified dye (6) | Norbornene-dU (5) | 1.05[16] | H₂O/DMSO (99:1) |

Experimental Protocols

A common application of Cy5-tetrazine IEDDA is the labeling of proteins. This is typically a two-step process involving the initial modification of the protein with a dienophile (e.g., TCO), followed by the ligation with Cy5-tetrazine.[17]

Protocol: Labeling an Antibody with Cy5-Tetrazine

This protocol details the modification of an antibody with a TCO group, followed by ligation with Cy5-tetrazine.[17]

Part A: Antibody Modification with TCO

-

Materials:

-

Antibody of interest (1-10 mg/mL)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

-

-

Procedure:

-

Antibody Preparation: Prepare the antibody solution in an amine-free buffer. Ensure buffers like Tris or glycine (B1666218) are not present.[17]

-

Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10-20 mM.[17]

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.[17]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.[17]

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[17]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1][17] The purified TCO-modified antibody is now ready for ligation.

-

Part B: Ligation with Cy5-Tetrazine

-

Materials:

-

Purified TCO-modified antibody

-

Cy5-tetrazine

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of Cy5-tetrazine in DMSO.[17]

-

Ligation Reaction: Add a 1.5 to 5-fold molar excess of Cy5-tetrazine to the TCO-modified antibody solution.[17]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Due to the rapid kinetics, the reaction is often complete within 30 minutes.[9][17]

-

Analysis: The Cy5-labeled antibody is now ready for downstream applications. The efficiency of labeling can be analyzed via SDS-PAGE and fluorescence imaging.[17]

-

Applications in Drug Development and Research

The robustness and speed of the Cy5-tetrazine IEDDA reaction have enabled numerous applications in biological research and medicine.

-

Pre-targeted Imaging and Therapy: This is a powerful strategy where a biomolecule (e.g., an antibody modified with TCO) is first administered to accumulate at a target site, such as a tumor.[6][18] After unbound antibody is cleared from circulation, a second, small-molecule component (e.g., a radiolabeled or fluorescent tetrazine) is injected.[18] The fast IEDDA reaction occurs specifically at the target site, minimizing off-target effects and exposure to the payload.[6][18] This approach significantly improves target-to-background ratios in imaging and therapeutic applications.[8][18]

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanine5 Tetrazine for In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Cyanine5 tetrazine (Cy5-Tz) for in vivo imaging. It is designed to serve as a technical resource for professionals in molecular imaging, drug development, and biomedical research, offering both foundational knowledge and practical guidance.

Core Principles: The Power of Bioorthogonal Chemistry

At the heart of Cy5-tetrazine's utility is the concept of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] The specific reaction utilized is the inverse electron demand Diels-Alder (iEDDA) reaction, a form of "click chemistry".[1][4]

This reaction occurs between a 1,2,4,5-tetrazine (B1199680) (Tz) moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] The key advantages of the tetrazine-TCO ligation for in vivo applications are:

-

Exceptional Reaction Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling at very low concentrations.[4][6][7]

-

High Specificity and Bioorthogonality: Tetrazines and TCOs are abiotic and do not react with biological molecules, ensuring highly specific labeling of the intended target.[4]

-

Biocompatibility: The reaction does not require toxic catalysts, such as copper, making it well-suited for use in living organisms.[4]

The structure of a Cy5-tetrazine probe is modular, typically consisting of:

-

Cyanine5 (Cy5): A near-infrared (NIR) fluorescent dye. NIR light offers deeper tissue penetration and lower background autofluorescence compared to visible light, making it ideal for in vivo imaging.[1][2][8]

-

Linker (e.g., PEG8): A polyethylene (B3416737) glycol linker enhances solubility, biocompatibility, and can influence pharmacokinetic properties like circulation time.[1][4]

-

Tetrazine: The bioorthogonal reactive group that enables targeted labeling via the iEDDA reaction.[1][4]

The Pretargeting Strategy

A primary application of Cy5-tetrazine in vivo is a two-step pretargeting strategy. This approach decouples the targeting of a biomolecule from the delivery of the imaging agent, leading to improved signal-to-background ratios.[4][9]

Quantitative Data

Physicochemical and Photophysical Properties of Cy5-Tetrazine

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | [10] |

| Emission Maximum (λem) | ~662 nm | [10] |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | [10] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [10] |

| Fluorescence Lifetime | ~1.0 ns (in solution) | [11] |

| Solubility | Good in DMF, DMSO, DCM | [10] |

Reaction Kinetics: Tetrazine-TCO Ligation

The second-order rate constant (k₂) is a critical parameter for the efficiency of the in vivo reaction. It is highly dependent on the specific structures of the tetrazine and TCO derivatives.

| Tetrazine Derivative | TCO Derivative | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| 3-phenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 | [12] |

| 3,6-di-(pyridin-2-yl)-s-tetrazine | TCO | Dioxane | 30,000 | [13] |

| General Cy5-PEG8-Tetrazine | TCO | Aqueous Buffer | 800 - 30,000 | [4] |

| Highly reactive TCOs | Optimized Tetrazines | Physiological Conditions | up to 3.3 x 10⁶ | [7] |

Biodistribution Data

Biodistribution data from pretargeted imaging studies using radiolabeled tetrazines can provide insights into the expected distribution of Cy5-tetrazine. The following table is an example from a study using a ⁶⁴Cu-NOTA-tetrazine in a colorectal cancer xenograft model.

| Organ | % Injected Dose per Gram (%ID/g) at 12h post-injection | Reference |

| Tumor | 4.1 ± 0.3 | [14] |

| Blood | 0.2 ± 0.1 | [14] |

| Liver | 0.8 ± 0.2 | [14] |

| Kidneys | 0.6 ± 0.1 | [14] |

| Spleen | 0.2 ± 0.1 | [14] |

| Muscle | 0.1 ± 0.0 | [14] |

Note: Biodistribution can vary significantly based on the targeting antibody, tumor model, and specific Cy5-tetrazine construct.

Experimental Protocols

Protocol 1: Conjugation of TCO to a Targeting Antibody

This protocol describes a general method for conjugating a TCO moiety to an antibody using a TCO-NHS ester.

-

Reagent Preparation:

-

Conjugation Reaction:

-

Purification:

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the mass of the conjugated versus unconjugated antibody using MALDI-TOF mass spectrometry.[17]

-

Protocol 2: Pretargeted In Vivo Fluorescence Imaging in a Tumor-Bearing Mouse Model

This protocol outlines a general procedure for a pretargeted imaging experiment.

-

Animal Model:

-

Use an appropriate tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice).

-

-

Administration of TCO-Antibody:

-

Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The typical dose is in the range of 1-10 mg/kg.[1]

-

Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This allows for clearance of unbound antibody, which is crucial for reducing background signal.[1][9]

-

-

Administration of Cy5-Tetrazine:

-

Dissolve the Cy5-tetrazine in sterile PBS to the desired concentration. Protect the solution from light.

-

Inject the Cy5-tetrazine solution (typically 1 nmol in 0.2 mL) via intravenous injection.[18]

-

-

In Vivo Imaging:

-

Ex Vivo Biodistribution (Optional):

Protocol 3: Quantitative Image Data Analysis

-

Image Acquisition:

-

Acquire images using consistent imaging parameters (exposure time, binning, f/stop) for all animals and time points.

-

-

Region of Interest (ROI) Analysis:

-

Fluorescence Quantification:

-

Data Presentation:

-

Calculate tumor-to-background ratios by dividing the MFI of the tumor ROI by the MFI of a non-target tissue ROI (e.g., muscle).

-

For ex vivo analysis, express the data as MFI per organ or %ID/g if a standard curve is generated.

-

Signaling Pathways in Targeted Imaging

Cy5-tetrazine pretargeting is often used to visualize cells overexpressing specific surface receptors, such as HER2 or EGFR in cancer. Understanding the signaling pathways associated with these targets is crucial for interpreting imaging results in the context of drug development.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase. Its overexpression is associated with aggressive forms of breast cancer. HER2 can form heterodimers with other EGFR family members, leading to the activation of downstream pathways like PI3K/AKT and RAS/MAPK, which promote cell proliferation, survival, and invasion.[22][23][24]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which regulate cell proliferation, migration, and apoptosis.[25][26][27]

Conclusion

Cy5-tetrazine, in conjunction with bioorthogonal TCO partners, represents a powerful and versatile tool for in vivo imaging. The pretargeting strategy enabled by this chemistry allows for high-contrast visualization of specific molecular targets in living organisms. By understanding the core principles, quantitative parameters, and detailed experimental protocols outlined in this guide, researchers can effectively design and execute their own in vivo imaging studies to advance biological understanding and accelerate drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 9. scispace.com [scispace.com]

- 10. optolongfilter.com [optolongfilter.com]

- 11. researchgate.net [researchgate.net]

- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

- 16. benchchem.com [benchchem.com]

- 17. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. ClinPGx [clinpgx.org]

A Technical Guide to Labeling Biomolecules with Cyanine5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and methodologies for labeling biomolecules using Cyanine5 (Cy5) tetrazine, a cornerstone of bioorthogonal chemistry. We will explore the core reaction mechanism, provide detailed experimental protocols, present key quantitative data, and illustrate the workflows and chemical transformations involved.

Core Principles: The Tetrazine-TCO Ligation

The labeling of biomolecules with Cy5-tetrazine is achieved through a highly efficient and specific bioorthogonal reaction known as the tetrazine ligation.[1][2] This reaction is a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] The key players in this reaction are:

-

The Diene: An electron-deficient 1,2,4,5-tetrazine (B1199680) ring, in this case, conjugated to a Cyanine5 (Cy5) fluorophore.

-

The Dienophile: A strained, electron-rich alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[3][4]

The process is celebrated for its remarkable features:

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper.[5][6] This makes it ideal for use in living cells and whole organisms.[7][8]

-

Extraordinary Kinetics: The reaction is exceptionally rapid, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[3][9][10] This allows for efficient labeling even at very low, nanomolar to micromolar concentrations of the reactants.[3][6]

-

High Specificity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with native functional groups found in biological systems, such as amines or thiols.[1][5]

-

Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen (N₂) gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[3][5]

The overall strategy involves a two-step approach: first, the biomolecule of interest (e.g., a protein, antibody, or nucleic acid) is functionalized with a TCO group. Second, the TCO-modified biomolecule is treated with the Cy5-tetrazine probe, leading to rapid and specific covalent labeling.[11]

Reaction Mechanism

The chemical transformation at the heart of the labeling process is a two-step cascade.

-

[4+2] Cycloaddition: The electron-deficient Cy5-tetrazine (diene) reacts with the strained TCO-modified biomolecule (dienophile) in an IEDDA reaction to form an unstable tricyclic intermediate.[3]

-

Retro-Diels-Alder Elimination: This intermediate rapidly rearranges, irreversibly releasing a molecule of nitrogen gas (N₂) to yield the final, stable, and fluorescently labeled biomolecule.[3]

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data Summary

The efficiency and speed of the tetrazine ligation are critical for its utility. The performance is primarily quantified by the second-order rate constant (k₂). The stability of the tetrazine probe in biological media is also a key consideration.

Table 1: Kinetic Data for Tetrazine-TCO Ligation

| Tetrazine Derivative | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| General Range | TCO | 1,000 - 1,000,000 | Aqueous Buffer | [5][9][10] |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | 9:1 Methanol/Water | [1] |

| H-Tet (unsubstituted) | TCO-Lys | ~30x faster than Me-Tet | PBS, pH 7.4 | [12] |

| Me-Tet (methyl-substituted) | TCO-Lys | Slower than H-Tet | PBS, pH 7.4 | [12] |

| Tet-v2.0 (amino acid) | sTCO | 72,500 ± 1,660 | In cellulo | [13] |

Note: The reaction rate is influenced by the specific structures of both the tetrazine and the TCO derivative, as well as solvent and temperature. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.[4][14]

Table 2: Spectroscopic Properties of Cy5

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λ_ex) | ~650 nm | Post-ligation with TCO | [10][15] |

| Emission Maximum (λ_em) | ~670 nm | Post-ligation with TCO | [10][15] |

| Photostability | Good | Standard imaging | [10] |

| Fluorescence "Turn-On" | Yes | Upon reaction with TCO | [12] |

A notable feature of many tetrazine-fluorophore conjugates is a "turn-on" or fluorogenic response. The tetrazine moiety can quench the fluorescence of the attached dye (e.g., Cy5).[12] Upon reaction with a TCO, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity.[12][16] This property is highly advantageous as it improves the signal-to-noise ratio by reducing the background from unreacted probes.

Experimental Protocols

The successful labeling of a biomolecule with Cy5-tetrazine typically involves a two-stage process: modification of the target biomolecule with a TCO derivative, followed by the ligation reaction with Cy5-tetrazine.

General Experimental Workflow

The overall process can be visualized as a straightforward pathway from the native biomolecule to the final fluorescently labeled conjugate.

Caption: General workflow for labeling a biomolecule with Cy5-Tetrazine.

Protocol 1: Modification of a Protein/Antibody with TCO-NHS Ester

This protocol describes the functionalization of a protein with TCO groups by targeting primary amines (lysine residues and the N-terminus).

Materials:

-

Protein/antibody of interest

-

Amine-free buffer (e.g., PBS, 100 mM sodium phosphate, pH 7.2-7.5)[11]

-

TCO-NHS ester (e.g., TCO-PEGx-NHS)

-

Anhydrous DMSO or DMF[11]

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine (B1666218), pH 8.0)[11]

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment[11]

Procedure:

-

Protein Preparation:

-

TCO-NHS Ester Preparation:

-

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[11]

-

-

Labeling Reaction:

-

Quenching (Optional but Recommended):

-

Purification:

-

Remove excess, unreacted TCO-NHS ester and quenching reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[11] The purified TCO-modified protein is now ready for ligation.

-

Protocol 2: Labeling of TCO-Modified Protein with Cy5-Tetrazine

This protocol describes the final "click" reaction to attach the Cy5 fluorophore.

Materials:

-

Purified TCO-modified protein

-

Cy5-tetrazine

-

Anhydrous DMSO

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Cy5-tetrazine in anhydrous DMSO (e.g., 1 mM).[17]

-

-

Ligation Reaction:

-

Analysis and Use:

-

The Cy5-labeled protein is now ready for downstream applications. Excess Cy5-tetrazine can be removed by another round of purification (desalting column or dialysis) if required for the specific application.

-

The progress of the reaction can be monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance between 510-540 nm.[3][5]

-

The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the Cy5 dye at ~650 nm.[15]

-

Applications in Research and Drug Development

The robustness and efficiency of Cy5-tetrazine ligation have made it a vital tool in numerous advanced applications:

-

Pretargeted Imaging: A multi-step strategy where a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibody has cleared, a small, rapidly clearing Cy5-tetrazine imaging agent is administered, which "clicks" to the pre-accumulated antibody, significantly improving the signal-to-background ratio.[2]

-

Live-Cell Imaging: The biocompatibility of the reaction allows for real-time tracking of proteins, glycans, and other biomolecules in living cells with minimal perturbation.[17][18]

-

Chemical Proteomics: Used for activity-based protein profiling and identifying the cellular targets of small molecules.[19]

-

Antibody-Drug Conjugates (ADCs): The specific and stable covalent bond formed is ideal for constructing precisely defined ADCs, linking cytotoxic drugs to targeting antibodies.[20]

Conclusion

The bioorthogonal ligation between Cy5-tetrazine and TCO-modified biomolecules represents a powerful, versatile, and highly efficient strategy for fluorescent labeling. Its unparalleled reaction speed, high specificity, and biocompatibility have established it as a premier tool for researchers, scientists, and drug development professionals. By understanding the core principles and following robust experimental protocols, this technology can be effectively leveraged to illuminate complex biological processes, from the single-molecule to the whole-organism level.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]

- 8. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine5 (Cy5) tetrazine, a key reagent in the field of bioorthogonal chemistry. This document outlines its spectral characteristics, provides detailed experimental protocols for their determination, and illustrates common experimental workflows.

Core Photophysical Properties of Cyanine5 Tetrazine

Cyanine5 tetrazine is a fluorescent probe that combines the bright, far-red fluorescence of the Cy5 dye with the highly reactive tetrazine moiety. This combination allows for efficient, targeted labeling of biomolecules functionalized with a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its rapid kinetics and high specificity within biological systems.[1][2] The photophysical properties of Cy5 tetrazine make it an ideal candidate for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to its emission in a spectral region that minimizes background autofluorescence from biological samples.[1][3]

Quantitative Data Summary

The key spectral properties of Cy5 tetrazine and its sulfonated, water-soluble variant are summarized below. These values represent typical data from various suppliers and may vary slightly depending on the specific product and solvent conditions.

| Property | Cyanine5 Tetrazine | sulfo-Cyanine5 Tetrazine | Reference / Note |

| Excitation Maximum (λex) | ~646 nm | ~646 nm | [4][5] |

| Emission Maximum (λem) | ~662 nm | ~662 nm | [4] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~271,000 M⁻¹cm⁻¹ | [4][6] |

| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.27 | ~0.28 | [4][6] |

| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm | [7] |

| Solubility | DMSO, DMF | Water, DMSO, DMF | [5][8] |

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical properties of Cyanine5 tetrazine.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission maxima of Cy5-tetrazine using a spectrofluorometer.

Materials:

-

Cyanine5 tetrazine

-

Spectroscopy-grade solvent (e.g., DMSO or PBS for sulfo-Cy5-tetrazine)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of Cy5-tetrazine in the chosen solvent. A concentration that yields an absorbance value below 0.1 at the excitation maximum is recommended to avoid inner filter effects.[4]

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (e.g., ~662 nm).

-

Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[7]

-

-

Data Analysis: Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra and to confirm the maxima.

Determination of Molar Extinction Coefficient (ε)

The Beer-Lambert law (A = εlc) is used to determine the molar extinction coefficient.

Materials:

-

Cyanine5 tetrazine

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of Cy5-tetrazine and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Absorbance Measurement: Measure the absorbance of each dilution at the determined excitation maximum (~646 nm) using the spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis:

-

Plot absorbance (A) versus concentration (c).

-

The slope of the resulting line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l), which is typically 1 cm.[2]

-

Therefore, the slope of the graph is the molar extinction coefficient in M⁻¹cm⁻¹.

-

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence of Cy5-tetrazine to a standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).

Materials:

-

Cyanine5 tetrazine solution (sample)

-

Quantum yield standard solution (reference)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Absorbance Adjustment: Prepare solutions of the sample and the reference standard. Adjust the concentrations so that their absorbance values at the excitation wavelength are identical and ideally below 0.1.

-

Fluorescence Spectra Measurement:

-

Excite both the sample and the reference at the same wavelength.

-

Record the fluorescence emission spectrum for both solutions over their entire emission range, ensuring identical instrument settings (e.g., slit widths).

-

-

Data Analysis: The quantum yield is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (n_sample² / n_ref²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

n is the refractive index of the solvent.

If the same solvent is used for both the sample and the reference, the equation simplifies to:

-

Signaling Pathways and Experimental Workflows

Cyanine5 tetrazine is a cornerstone of bioorthogonal "click chemistry," enabling the specific labeling of biomolecules in complex biological systems. The primary "signaling pathway" is the chemical reaction itself: the inverse-electron-demand Diels-Alder cycloaddition.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The tetrazine moiety on Cy5 reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), which has been incorporated into a biomolecule of interest (e.g., an antibody, protein, or nucleic acid). This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst.

Pretargeted Antibody Labeling for In Vivo Imaging

A powerful application of Cy5-tetrazine is in pretargeted imaging. In this workflow, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Unbound antibody is given time to clear from circulation. Subsequently, the much smaller, rapidly clearing Cy5-tetrazine is administered, which "clicks" to the pre-localized antibody, enabling targeted fluorescent imaging with a high signal-to-noise ratio.

General Protocol for Antibody Conjugation

This workflow outlines the basic steps for labeling an antibody with Cy5-tetrazine for applications like immunofluorescence or flow cytometry. This assumes the antibody has been modified to contain a TCO group.

References

- 1. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 2. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 3. edinst.com [edinst.com]

- 4. benchchem.com [benchchem.com]

- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 7. agilent.com [agilent.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Method for measuring the extinction coefficient of fluorescing media within the emission band - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Water Solubility and Stability of Cyanine5 Tetrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Cyanine5 (Cy5) tetrazine derivatives, focusing on their water solubility and stability. These characteristics are paramount for the successful application of these fluorescent probes in biological research, particularly in areas such as bioconjugation, cellular imaging, and in vivo studies. This document outlines the factors influencing these properties, presents available data, and provides detailed experimental protocols for their assessment.

Introduction to Cyanine5 Tetrazine Derivatives

Cyanine5 tetrazine derivatives are hybrid molecules that incorporate the far-red fluorescent dye, Cyanine5, and a reactive tetrazine moiety. This combination allows for the fluorescent labeling of biomolecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The Cy5 fluorophore offers excellent spectral properties, with excitation and emission maxima in the red end of the visible spectrum (~650/670 nm), which minimizes background autofluorescence from biological samples. The tetrazine group provides a highly selective and rapid means of conjugation to molecules containing a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).

The utility of these probes in aqueous biological environments is fundamentally dependent on their water solubility and their stability under various experimental conditions.

Water Solubility of Cyanine5 Tetrazine Derivatives

The intrinsic nature of the cyanine (B1664457) dye structure imparts a degree of hydrophobicity, which can limit its solubility in aqueous buffers. To counteract this, various chemical modifications are employed to enhance the water solubility of Cy5 tetrazine derivatives.

Factors Influencing Water Solubility:

-

Sulfonation: The introduction of sulfonate groups (-SO3-) is a common strategy to increase the hydrophilicity and aqueous solubility of cyanine dyes. These negatively charged groups improve the interaction of the dye with water molecules. Derivatives such as sulfo-Cy5-tetrazine are designed for high aqueous solubility.

-

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) linkers between the Cy5 core and the tetrazine moiety significantly improves water solubility. The hydrophilic nature of the PEG chain helps to shield the hydrophobic dye and facilitates its dissolution in aqueous media. A common example is Cy5-PEG8-Tetrazine.

-

Aggregation: Unmodified cyanine dyes have a tendency to form aggregates in aqueous solutions, which can lead to fluorescence quenching and a decrease in effective solubility[1][2]. Modifications like sulfonation and PEGylation help to mitigate this aggregation.

Quantitative Solubility Data:

While precise quantitative solubility data for many specific Cy5-tetrazine derivatives is not always readily available in published literature, product datasheets often provide qualitative descriptions.

| Derivative | Solvents | Reported Aqueous Solubility |

| Cy5 Tetrazine (unmodified) | DMSO, DMF | Limited |

| Cy5-PEG-methyltetrazine | Water, DMSO, DCM, DMF | Water-soluble[3] |

| Sulfo-Cy5-tetrazine | Water, DMSO, DMF | Good aqueous solubility and stability[4] |

| Sulfo-Cyanine5.5 tetrazine | Water, DMF, DMSO | High aqueous solubility and hydrophilicity[3] |

Stability of Cyanine5 Tetrazine Derivatives

The stability of Cy5-tetrazine derivatives is a multifaceted issue, influenced by the chemical environment (pH), temperature, and exposure to light. Both the cyanine dye and the tetrazine moiety have distinct stability profiles.

Factors Influencing Stability:

-

pH Stability:

-

Cyanine Dyes: Cy5 dyes are generally stable over a broad pH range, typically from pH 4 to 10[5][6].

-

Tetrazine Moiety: The tetrazine ring can be susceptible to degradation, particularly under strongly acidic or basic conditions. Some studies indicate that tetrazines with electron-withdrawing substituents are less stable in aqueous media due to an increased susceptibility to nucleophilic attack[7][8][9]. One study reported that dipyridyl-s-tetrazines were quite unstable, with 60-85% degradation after 12 hours in a DMSO/PBS mixture[10]. In contrast, more electron-rich tetrazines showed greater stability[10].

-

-

Thermal Stability:

-

Photostability:

-

A significant limitation of cyanine dyes, including Cy5, is their susceptibility to photobleaching upon extended exposure to excitation light[3]. This can be a critical factor in time-lapse microscopy experiments.

-

Studies have shown that Cy5 is less photostable than other spectrally similar dyes, such as Alexa Fluor 647[1][2][4][12]. One comparative study noted that after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%[12].

-

Quantitative Stability Data:

Quantitative data on the degradation kinetics of specific Cy5-tetrazine derivatives is limited. However, studies on the tetrazine moiety itself provide some insights.

| Condition | Observation |

| pH | A sulfonated Cy5 Tetrazine is reported to be pH-insensitive in the range of pH 4 to 10[5][6]. However, tetrazine degradation can occur in basic solutions[10]. |

| Temperature | Generally good thermal stability, with a recommendation for storage at -20°C[3][11]. |

| Light Exposure | Susceptible to photobleaching, less photostable than spectrally similar dyes like Alexa Fluor 647[1][2][4][12]. |

| Aqueous Media | Tetrazines with electron-withdrawing groups can be more prone to degradation in aqueous solutions[7][8][9][13]. Dimethyltetrazine was reported to have a half-life of approximately 14 hours in PBS, while dipyridyl-tetrazine had a half-life of 9.6 hours[14]. |

Experimental Protocols

The following sections provide detailed methodologies for assessing the water solubility and stability of Cy5-tetrazine derivatives.

Protocol 1: Determination of Aqueous Solubility

This protocol uses UV-Vis spectroscopy to determine the saturation concentration of a Cy5-tetrazine derivative in an aqueous buffer.

Methodology:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of the Cy5-tetrazine derivative.

-

Dissolve the compound in a minimal volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

-

-

Generation of a Calibration Curve:

-

Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Saturation Experiment:

-

Add an excess amount of the solid Cy5-tetrazine derivative to a known volume of the aqueous buffer.

-

Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to allow it to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Concentration Determination:

-

Measure the absorbance of the filtered supernatant at the λmax of Cy5.

-

Use the previously generated calibration curve to determine the concentration of the dissolved Cy5-tetrazine derivative. This concentration represents the aqueous solubility under the tested conditions.

-

Protocol 2: Assessment of Aqueous Stability

This protocol evaluates the stability of a Cy5-tetrazine derivative in an aqueous buffer over time by monitoring changes in its absorbance spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the Cy5-tetrazine derivative in the aqueous buffer of interest at a known concentration.

-

Divide the solution into multiple aliquots for testing at different time points and under various conditions.

-

-

Incubation under Defined Conditions:

-

pH Stability: Prepare solutions in buffers with a range of pH values (e.g., pH 4, 7.4, 9).

-

Thermal Stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

-

Photostability: Expose samples to a controlled light source (e.g., in a fluorescence microscope's light path) while keeping a control sample in the dark.

-

-

Data Collection:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.

-

Measure the full absorbance spectrum (e.g., from 300 to 800 nm) of each aliquot using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Monitor the change in absorbance at the λmax of Cy5 (~649 nm) over time. A decrease in absorbance indicates degradation of the Cy5 chromophore.

-

Simultaneously, monitor the change in absorbance at the λmax of the tetrazine moiety (typically between 510-550 nm). A decrease in this peak indicates degradation of the tetrazine.

-

Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time zero).

-

The appearance of new peaks in the spectrum may suggest the formation of degradation products.

-

Visualizations

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of a Cy5-tetrazine derivative.

Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of Cy5-tetrazine derivatives.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Pathway

Caption: The IEDDA "click chemistry" reaction between Cy5-tetrazine and a TCO-biomolecule.

References

- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the Tetrazine Moiety in Cy5 Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of the tetrazine moiety when conjugated to Cyanine 5 (Cy5) fluorescent dyes. It details the core principles of the bioorthogonal chemistry involved, the critical role of tetrazine as both a reactive handle and a fluorescence quencher, and the practical application of these probes in biological research.

Core Principles: Bioorthogonal Chemistry and the Tetrazine-TCO Ligation

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] A leading example of such a reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for cytotoxic catalysts like copper.[1][3]

Cy5-tetrazine probes are modular constructs designed to leverage this powerful chemistry. They consist of three key components:

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively.[1] This spectral range is ideal for biological imaging as it minimizes background autofluorescence from cells and tissues.[1]

-

Linker: Often a polyethylene (B3416737) glycol (PEG) chain, which enhances the probe's aqueous solubility and reduces steric hindrance.[4]

-

Tetrazine: The bioorthogonal reactive group that enables the probe to selectively and rapidly "click" onto any biomolecule functionalized with a TCO group.[1]

The reaction between the tetrazine and TCO proceeds via a two-step mechanism: a [4+2] cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂) and forms a stable, fluorescently labeled dihydropyridazine (B8628806) conjugate.[1][2][5]

The Dual Role of the Tetrazine Moiety

The tetrazine ring serves two critical functions in the context of Cy5 probes: it acts as the bioorthogonal coupling agent and as a fluorescence quencher, enabling a "turn-on" detection strategy.

2.1. Bioorthogonal Reactive Handle The primary role of the tetrazine is to serve as one half of the iEDDA reaction pair.[6] Its high reactivity and selectivity for strained alkenes like TCO allow for the precise and efficient labeling of target biomolecules (e.g., proteins, glycans, or nucleic acids) that have been pre-functionalized with the TCO group.[2][7] The reaction's speed is a significant advantage, allowing for effective labeling even at low, micromolar concentrations, which is crucial for live-cell applications.[1][8]

2.2. Fluorescence Quencher A key feature of many tetrazine-dye conjugates is the ability of the tetrazine moiety to quench the fluorescence of the attached dye.[9][10] This fluorogenic property is highly advantageous for imaging applications, as it results in low background signal from unreacted probes, leading to a high signal-to-noise ratio upon reaction with the target.[4][11] Several quenching mechanisms have been identified:

-

Photoinduced Electron Transfer (PET): The tetrazine's high electron affinity allows it to accept an electron from the excited-state fluorophore, leading to non-radiative decay.[9] This is a primary quenching mechanism for red-absorbing dyes.[9]

-

Förster Resonance Energy Transfer (FRET): This mechanism is active when the emission spectrum of the fluorophore (the donor) overlaps with the absorption spectrum of the tetrazine (the acceptor, ~515-540 nm).[9][12] Energy is transferred non-radiatively from the dye to the tetrazine.[10]

-

Through-Bond Energy Transfer (TBET): In probes where the tetrazine is rigidly conjugated to the fluorophore, energy can be transferred through the covalent bonds, resulting in highly efficient quenching.[13]

Upon completion of the iEDDA reaction, the electronic structure of the tetrazine is destroyed as it is converted to a dihydropyridazine.[11] This conversion eliminates the quenching pathway, causing the Cy5 dye to fluoresce brightly—a "turn-on" response.[8][10]

Quantitative Data

The performance of Cy5-tetrazine probes is defined by their photophysical properties and reaction kinetics. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of Cy5-Tetrazine Probes

| Parameter | Value | Reference / Note |

| Excitation Maximum (λex) | ~650 nm | [1] |

| Emission Maximum (λem) | ~670 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [1] |

| Photostability | Good | [2] |

| pH Sensitivity | Insensitive from pH 4 to pH 10 | [14] |

Table 2: Reaction Kinetics and Fluorogenic Properties

| Parameter | Value | Reference / Note |

| Reaction Pair | Tetrazine + trans-cyclooctene (TCO) | [1] |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | [2][5] Dependent on tetrazine substitution, TCO strain, and solvent.[1][15] |

| Fluorescence Turn-On Ratio | Can be >100-fold | [8] Varies significantly based on the specific dye, linker, and tetrazine structure.[16] |

| Quantum Yield (Φ) of Product | Varies | For some tetrazine-fluorophore pairs, quantum yields of the final product can be high (e.g., >0.9).[16] |

Mandatory Visualizations

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Caption: Fluorogenic "turn-on" mechanism of Cy5-tetrazine probes.

Caption: Pre-targeting workflow for live-cell imaging.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell types, antibodies, and experimental conditions.

Protocol 1: Staining of TCO-labeled Cells for Flow Cytometry

This protocol outlines the direct labeling of cells that have been metabolically or genetically engineered to express TCO groups on their surface.

-

Materials:

-

TCO-expressing cells

-

Cy5-PEG8-Tetrazine

-

Anhydrous DMSO

-

FACS Buffer (e.g., PBS with 1% BSA)

-

-

Procedure:

-

Cell Preparation: Harvest TCO-expressing cells and wash them once with ice-cold FACS buffer. Resuspend the cells at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in FACS buffer.[4]

-

Staining Solution Preparation: Prepare a 1 mM stock solution of Cy5-PEG8-Tetrazine in anhydrous DMSO. Dilute this stock solution in FACS buffer to the desired final staining concentration (typically 1-10 µM).[2] The optimal concentration should be determined empirically.

-

Staining: Add the diluted Cy5-PEG8-Tetrazine solution to the cell suspension.[2]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[2]

-

Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted probe.[2]

-

Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser (e.g., 640 nm) and filter set (e.g., 670/30 nm bandpass) for Cy5.[2]

-

Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy

This method involves a two-step labeling process for imaging specific targets on live cells.

-

Materials:

-

Live cells cultured in appropriate imaging dishes

-

TCO-conjugated antibody specific to a cell surface target

-

Cy5-PEG8-Tetrazine

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

PBS

-

-

Procedure:

-

Antibody Incubation: Incubate the live cells with the TCO-conjugated antibody in imaging medium at a predetermined optimal concentration and duration (e.g., 30-60 minutes at 37°C).

-

Washing: Gently wash the cells three times with warm PBS or imaging medium to remove any unbound antibody.[17]

-

Probe Incubation & Imaging: Prepare the Cy5-PEG8-Tetrazine staining solution in imaging medium at a final concentration of 1-5 µM.[2] Add this solution to the cells.

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5. The fluorescent signal should develop rapidly as the ligation occurs.[2] Time-lapse imaging can be used to monitor the labeling process in real-time.[2]

-

Protocol 3: Labeling of Proteins/Antibodies with a TCO-NHS Ester

This protocol describes how to functionalize a protein or antibody with TCO groups, making it ready for reaction with a Cy5-tetrazine probe.

-

Materials:

-

Purified protein/antibody (in amine-free buffer, e.g., PBS)

-

TCO-NHS Ester

-

Anhydrous DMSO

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).

-

Reaction Setup: Adjust the protein/antibody solution to a concentration of 1-5 mg/mL in a reaction buffer with a pH of 7.2-8.5 (e.g., PBS). Ensure the buffer is free of primary amines.

-

Conjugation: Slowly add the TCO-NHS ester solution to the protein/antibody solution. The molar ratio of TCO to protein should be optimized but is typically between 5:1 and 20:1.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10 minutes.[2]

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[2] The TCO-labeled protein is now ready for conjugation with Cy5-tetrazine.

-

Conclusion

The tetrazine moiety is a cornerstone of modern bioorthogonal chemistry, providing Cy5 probes with two indispensable features: a highly efficient and specific reactive handle for biomolecular conjugation and a mechanism for fluorescence quenching that enables fluorogenic, high-contrast imaging.[2][4] The combination of rapid kinetics, biocompatibility, and a "turn-on" signal makes Cy5-tetrazine probes powerful tools for a wide array of applications, including live-cell imaging, flow cytometry, super-resolution microscopy, and in vivo pre-targeted imaging, driving innovation in fundamental biology and drug development.[9][18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cy5.5 tetrazine | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cy5 trans-cyclooctene [Cy5 TCO] | AAT Bioquest [aatbio.com]

- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes [mdpi.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. conju-probe.com [conju-probe.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cyanine5-Tetrazine Reaction with Trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between Cyanine5 (Cy5) tetrazine and trans-cyclooctene (B1233481) (TCO). This reaction, a cornerstone of "click chemistry," has gained significant traction in various scientific disciplines due to its exceptional speed, specificity, and biocompatibility. The guide details the core mechanism, presents key quantitative data, outlines experimental protocols for common applications, and provides visual representations of the reaction and workflows.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The conjugation of a tetrazine moiety with a strained alkene, such as TCO, proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, while the electron-rich and strained TCO serves as the dienophile.[1] This initial cycloaddition forms an unstable tricyclic intermediate.[1] Subsequently, this intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable dihydropyridazine (B8628806) product.[1][2] This two-step mechanism is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[3][4]

A noteworthy characteristic of many tetrazine-dye conjugates, including Cy5-tetrazine, is a degree of fluorescence quenching by the tetrazine group.[3] Upon ligation with TCO, this quenching effect is alleviated, resulting in a significant increase in fluorescence intensity.[3][5] This "turn-on" fluorescence provides a useful mechanism for monitoring the reaction in real-time.[6]

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Data

The reaction between tetrazines and TCO is renowned for its exceptionally high second-order rate constants (k₂), which are among the fastest reported for any bioorthogonal reaction.[1] This allows for efficient labeling at low micromolar or even nanomolar concentrations, which is critical for in vivo applications to minimize potential off-target effects and toxicity.[1]

| Reactant Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |

| Dipyridal Tetrazine & TCO | 2,000 ± 400 | 9:1 Methanol/Water | [7] |

| General Tetrazine-TCO | 10³ - 10⁶ | Aqueous Media | [1][2] |

| Highly Reactive Tetrazine & TCO | up to 10⁵ | Not specified | [7] |

| TCO Derivatives & Tetrazines | up to 3.3 x 10⁶ | Not specified | [8] |

Note: Specific kinetic data for Cy5-tetrazine conjugates can vary depending on the specific tetrazine and TCO structures, as well as the solvent and temperature conditions.[1][8] The reaction progress can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance peak, typically between 510 and 540 nm.[1][2]

Experimental Protocols

The Cy5-tetrazine and TCO reaction pair is versatile and can be employed in a variety of experimental contexts. Below are detailed protocols for common applications.

General Protein Labeling with TCO-NHS Ester

This protocol describes the initial step of modifying a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative, making it reactive towards a tetrazine-functionalized molecule like Cy5-tetrazine.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEGx-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines (like Tris or glycine) as they will compete in the NHS ester reaction.[3]

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes at room temperature.[3]

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]

-

Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (MALDI-TOF or ESI-MS). The TCO-labeled protein is now ready for ligation with Cy5-tetrazine.[3]

Fluorescent Labeling of TCO-Modified Proteins with Cy5-Tetrazine

This protocol details the reaction between a TCO-functionalized protein and Cy5-tetrazine.

Materials:

-

TCO-modified protein

-

Cy5-tetrazine

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the Cy5-tetrazine in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Mix the TCO-modified protein with the Cy5-tetrazine solution. A 1:1 molar ratio is often a good starting point, though this can be optimized.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification (Optional): If necessary, the final Cy5-labeled protein conjugate can be purified from any excess Cy5-tetrazine reagent by size exclusion chromatography or dialysis.

Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines a two-step approach for live-cell imaging, where cells are first targeted with a TCO-labeled antibody, followed by the addition of Cy5-tetrazine for fluorescent labeling.

Materials:

-

TCO-labeled antibody

-

Cy5-tetrazine

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.[3]

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[3]

-

Ligation and Imaging: Prepare a staining solution of Cy5-tetrazine in the imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.[3]

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for Cy5. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.[3]

Pre-targeting strategy for live-cell imaging.

Applications in Drug Development and Research

The robustness and efficiency of the Cy5-tetrazine and TCO reaction have led to its widespread adoption in various research and development areas:

-

Targeted Drug Delivery: This chemistry enables the selective release of drugs at disease sites.[4] For instance, a TCO-caged prodrug can be activated by a tetrazine-functionalized targeting moiety, leading to localized drug release and minimizing systemic toxicity.[9]

-

Molecular Imaging: TCO-labeled probes, when combined with tetrazine-functionalized imaging agents like Cy5-tetrazine, allow for real-time tracking of biomolecules in living organisms. This is particularly valuable in cancer imaging and metabolic studies.[4][10]

-

Protein and Antibody Conjugation: The reaction allows for the precise labeling of antibodies and proteins without compromising their function, which is crucial for improving the efficacy of therapeutic antibodies and enhancing detection in various assays.[4][11]

-

Cell Surface Engineering: The surfaces of cells can be metabolically engineered to display tetrazine functionalities, which can then be targeted by TCO-caged prodrugs for highly selective cancer cell imaging and therapy.[9]

Conclusion

The inverse-electron-demand Diels-Alder reaction between Cyanine5-tetrazine and trans-cyclooctene is a powerful and versatile tool for chemical biology, drug discovery, and diagnostics. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount.[1] The continued development of novel tetrazine and TCO derivatives promises to further expand the utility of this remarkable bioorthogonal reaction.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

Unlocking Cellular Dynamics: A Technical Guide to Cyanine5 Tetrazine for Live-Cell Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of Cyanine5 tetrazine (Cy5-Tz), a powerful bioorthogonal probe that is revolutionizing live-cell imaging and targeted therapies. We delve into its key characteristics, provide detailed experimental protocols, and present quantitative data to empower researchers in harnessing the full potential of this versatile tool.

Core Principles: The Power of Bioorthogonal Chemistry

At the heart of Cy5-Tz's utility lies the concept of bioorthogonal chemistry—chemical reactions that can occur within living systems without interfering with native biological processes.[1] Cy5-Tz participates in an exceptionally fast and specific reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is catalyst-free and forms a stable covalent bond, making it ideal for labeling and tracking biomolecules in real-time.[2][3]

The structure of Cy5-Tz is modular, contributing to its versatility:

-

Cyanine5 (Cy5): A far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively.[4] This spectral range is advantageous for biological imaging as it minimizes background autofluorescence from cells and tissues, allowing for a high signal-to-noise ratio.[1][4]

-

Tetrazine: The bioorthogonal reactive group that rapidly and selectively "clicks" onto a TCO-modified molecule.[1][4]

-

Linker (e.g., PEG): Often, a polyethylene (B3416737) glycol (PEG) linker is incorporated to enhance aqueous solubility, improve biocompatibility, and reduce non-specific binding.[1][2]

Quantitative Data Summary

The performance of Cy5-tetrazine is defined by its photophysical properties and the kinetics of its reaction with TCO. The following tables summarize key quantitative parameters.

Table 1: Photophysical Properties of Cyanine5 Tetrazine

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~662-671 nm | [3][5] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [5] |

| Water Solubility | Good | [5] |

| pH Sensitivity | Insensitive from pH 4 to 10 | [3] |

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

| Parameter | Value | Notes | Reference |